Thiourea, N-(2-chlorophenyl)-N'-ethyl-
Description
Contextualization within the Thiourea (B124793) Derivative Landscape
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the parent structure for a vast class of derivatives. mdpi.comwikipedia.org These compounds are structurally similar to ureas, but the replacement of the oxygen atom with sulfur imparts distinct properties. mdpi.com Thiourea derivatives are recognized as privileged structures in medicinal and synthetic chemistry due to their wide-ranging therapeutic and pharmacological properties, including antiviral, antimicrobial, and antitumor effects. nih.gov
The versatility of thiourea derivatives stems from several key structural features:
Tautomerism: They can exist in thione (C=S) and thiol (C-SH) tautomeric forms, influencing their reactivity. mdpi.com
Hydrogen Bonding: The N-H protons act as hydrogen bond donors, while the sulfur atom can act as an acceptor. This capability is crucial for forming stable complexes with anions and interacting with biological receptors. nih.govnih.gov
Coordination Chemistry: The presence of nitrogen and sulfur atoms with lone pairs of electrons makes them effective ligands for a wide range of metal ions, leading to the formation of stable metal complexes. mdpi.comhilarispublisher.com
These characteristics have led to their application in diverse fields, from the development of pharmaceuticals and agricultural chemicals to their use as analytical reagents and corrosion inhibitors. researchgate.netannexechem.comijaet.org
Historical Perspectives of Substituted Thiourea Research
The study of thiourea and its derivatives has a rich history. Early research laid the groundwork for modern chemotherapy, with some of the first synthetic drugs being derivatives of these scaffolds. nih.gov Over the decades, research has evolved from basic synthesis to detailed structure-activity relationship (SAR) studies. A landmark in this field was the work on thiourea replacement strategies in drug design, which significantly advanced the understanding of isostere design in medicinal chemistry. nih.gov
Historically, thiourea-based compounds such as thioacetazone and thiocarlide were used in the treatment of tuberculosis. nih.gov Furthermore, the ability of thiourea derivatives to interact with anions was systematically explored starting in the early 1990s, opening up their application as molecular receptors. nih.gov Studies from the mid-20th century, such as those employing the Bjerrum titration method, sought to quantify the properties of substituted thioureas, providing foundational data for subsequent research. acs.org
Current Research Significance of N-(2-chlorophenyl)-N'-ethylthiourea
While extensive research on the specific molecule N-(2-chlorophenyl)-N'-ethylthiourea is not widely published, its significance can be inferred from studies on structurally related compounds. The presence of a halogenated aryl group and an aliphatic ethyl group suggests several areas of research interest.
Antimicrobial and Anticancer Potential: Thioureas with halogenated aryl substituents are known to exhibit potent activity against various microbial strains, including bacteria and fungi. vulcanchem.commdpi.com The 2-chlorophenyl group, an electron-withdrawing substituent, can influence the electronic properties and lipophilicity of the molecule, which are critical for biological activity. vulcanchem.com Research has shown that various thiourea derivatives display promising anticancer activity against multiple human cell lines. mdpi.com
Enzyme Inhibition: Unsymmetrical thiourea derivatives have been successfully studied as inhibitors for enzymes like cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases. nih.gov The specific substitutions on the nitrogen atoms are crucial for determining the inhibitory potency.
Corrosion Inhibition: Thiourea and its derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. ijaet.org The nitrogen and sulfur atoms can adsorb onto the metal surface, forming a protective film that hinders both anodic and cathodic reactions. ijaet.orgmdpi.com The N-(2-chlorophenyl)-N'-ethylthiourea structure is well-suited for this application.
Chemical Sensing: The ability of the thiourea scaffold to bind with metal ions has led to the development of derivatives as fluorescent or colorimetric sensors for detecting heavy metals like mercury. nih.govorientjchem.org
The combination of the 2-chlorophenyl ring and the ethyl group in N-(2-chlorophenyl)-N'-ethylthiourea provides a unique balance of steric and electronic properties, making it a valuable candidate for exploring these applications and establishing detailed structure-activity relationships.
Overview of Advanced Research Methodologies Employed
The investigation of N-(2-chlorophenyl)-N'-ethylthiourea and related compounds relies on a suite of advanced research methodologies for synthesis, characterization, and evaluation.
Synthesis: A primary method for synthesizing unsymmetrical thioureas involves the reaction of an appropriate isothiocyanate with a primary amine. mdpi.comorientjchem.org For N-(2-chlorophenyl)-N'-ethylthiourea, this would typically involve reacting 2-chlorophenyl isothiocyanate with ethylamine (B1201723). Modern approaches often utilize enabling technologies like microwave-assisted synthesis to reduce reaction times and improve yields. nih.govhilarispublisher.com
Structural Characterization: The precise structure of newly synthesized thiourea derivatives is confirmed using a combination of spectroscopic and analytical techniques.
FT-IR Spectroscopy: Provides information about functional groups, with characteristic absorption bands for N-H stretching (around 3000–3300 cm⁻¹) and C=S stretching (around 1200–1300 cm⁻¹). mdpi.comorientjchem.org
NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of protons and carbon atoms, confirming the connectivity of the molecule. orientjchem.orguobaghdad.edu.iq
Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound. hilarispublisher.com
Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. orientjchem.orguky.edu
Computational Studies: Theoretical methods are increasingly used to predict and understand the properties of thiourea derivatives.
Density Functional Theory (DFT): Used to calculate molecular orbitals, electronic properties, and spectroscopic parameters, offering insights into the molecule's reactivity. researchgate.net
Molecular Docking: A computational technique used to predict the binding mode and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govuobaghdad.edu.iq
The table below presents hypothetical spectroscopic data for N-(2-chlorophenyl)-N'-ethylthiourea, based on values reported for analogous structures in the literature. vulcanchem.comorientjchem.orgnih.gov
| Technique | Expected Data/Signals |
| IR (cm⁻¹) | ~3250 (N–H stretch), ~1250 (C=S stretch), ~750 (C–Cl stretch) |
| ¹H NMR (ppm) | ~1.2 (t, 3H, CH₃), ~3.5 (q, 2H, NCH₂), ~7.3–7.6 (m, 4H, Ar–H), ~8.0 (s, 1H, NH), ~9.7 (s, 1H, NH) |
| ¹³C NMR (ppm) | ~14 (CH₃), ~43 (NCH₂), ~127–134 (Aromatic Carbons), ~180 (C=S) |
This is an interactive data table. The values are hypothetical and based on analogous compounds.
Scope and Objectives of the Academic Research Focus
The primary objective of academic research focusing on N-(2-chlorophenyl)-N'-ethylthiourea and its analogues is to systematically explore its chemical and physical properties and to evaluate its potential for practical applications. The scope of such research typically encompasses several key areas:
Synthesis and Optimization: Developing efficient, high-yield, and environmentally benign synthetic routes, potentially exploring green chemistry principles like microwave-assisted synthesis or the use of aqueous media. nih.govvulcanchem.com
Structural and Physicochemical Characterization: Thoroughly characterizing the compound using advanced spectroscopic and crystallographic methods to establish a definitive structural identity.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues by modifying the substituents on the thiourea core to understand how specific structural features influence biological activity or material properties.
Evaluation of Biological Potential: Screening the compound for a range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, to identify potential leads for drug discovery. mdpi.comnih.govresearchgate.net
Materials Science Applications: Investigating its efficacy as a corrosion inhibitor, a metal ion sensor, or as a ligand in the synthesis of novel coordination complexes with unique properties. nih.govijaet.org
Ultimately, the goal is to leverage the unique structural attributes of N-(2-chlorophenyl)-N'-ethylthiourea to develop new functional molecules for medicinal chemistry, materials science, and analytical applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGEIDLZZTMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941070 | |
| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19384-08-8 | |
| Record name | Thiourea, N-(2-chlorophenyl)-N'-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019384088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for N 2 Chlorophenyl N Ethylthiourea
Established Synthetic Routes and Their Optimizations
The preparation of N-(2-chlorophenyl)-N'-ethylthiourea has been predominantly achieved through well-established synthetic protocols, which have been subject to various optimizations to enhance yield, purity, and reaction conditions.
Synthesis via Isothiocyanate and Amine Condensation Reactions
The most conventional and widely employed method for synthesizing N,N'-disubstituted thioureas, including N-(2-chlorophenyl)-N'-ethylthiourea, is the condensation reaction between an isothiocyanate and a primary amine. nih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com
In the case of N-(2-chlorophenyl)-N'-ethylthiourea, the synthesis proceeds through the reaction of 2-chlorophenyl isothiocyanate with ethylamine (B1201723). mdpi.com This method is favored for its high yields and the commercial availability of the starting materials. nih.gov The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or ethanol, at room temperature. mdpi.comnih.gov The simplicity of this method and the ease of purification, often requiring only filtration and washing, make it a practical choice for laboratory-scale synthesis. nih.gov
Optimization of this reaction often involves adjusting the solvent, temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes for analogous N,N'-disubstituted thioureas. researchgate.net
Table 1: Synthesis of N-(2-chlorophenyl)-N'-ethylthiourea via Isothiocyanate and Amine Condensation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-chlorophenyl isothiocyanate | ethylamine | Dichloromethane | Room Temperature, 18h | N-(2-chlorophenyl)-N'-ethylthiourea | mdpi.com |
Alternative Synthetic Pathways for Thiourea (B124793) Derivatives
While the isothiocyanate-amine condensation is the most direct route, several alternative pathways exist for the synthesis of thiourea derivatives, which can be adapted for the preparation of N-(2-chlorophenyl)-N'-ethylthiourea.
One common alternative involves the use of carbon disulfide (CS₂). In this method, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt as an intermediate. This salt can then be treated with a desulfurizing agent or reacted with another amine to yield the thiourea. nih.govorganic-chemistry.org For the synthesis of unsymmetrical thioureas, the intermediate dithiocarbamate can be decomposed to an in-situ generated isothiocyanate, which then reacts with a second amine. nih.gov Mechanochemical ball milling has also been employed to facilitate this reaction, offering a solvent-free approach. nih.gov
Another classical, albeit less common due to the hazardous nature of the reagent, is the use of thiophosgene (B130339) (CSCl₂). Thiophosgene reacts with a primary amine to form an isothiocyanate, which can then be reacted with another amine to produce the desired thiourea. nih.gov
Furthermore, N-thiocarbamoyl benzotriazoles have been utilized as synthetic equivalents of isothiocyanates. These can be prepared and subsequently reacted with amines under basic conditions to form symmetrical thioureas in high yields. nih.gov
Novel Approaches in N-(2-chlorophenyl)-N'-ethylthiourea Synthesis
Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for thiourea synthesis, incorporating principles of green chemistry and catalysis.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiourea derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several green synthetic methods have been reported for thioureas that are applicable to the synthesis of N-(2-chlorophenyl)-N'-ethylthiourea.
Water has been successfully used as a solvent for the synthesis of symmetrical N,N'-disubstituted aliphatic thioureas from primary amines and carbon disulfide at room temperature, eliminating the need for a catalyst and simplifying the workup procedure. nih.gov For unsymmetrical thioureas, "on-water" reactions of isothiocyanates with amines have been shown to be facile and chemoselective, with product isolation often achieved by simple filtration. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiourea derivatives. This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net
Mechanochemistry, through manual grinding or ball milling, offers a solvent-free alternative for the synthesis of thioureas. This method has been successfully applied to the reaction of amines with isothiocyanates and the carbon disulfide-based route, often resulting in quantitative yields with minimal workup. nih.gov
Catalytic Approaches to Thiourea Formation
Catalysis offers a promising avenue for enhancing the efficiency and selectivity of thiourea synthesis. Both metal-based and organocatalytic systems have been developed.
Metal-Catalyzed Synthesis: Thioureas themselves can act as ligands for transition metals, and metal complexes derived from thioureas have been studied for their catalytic and biological properties. researchgate.netresearchgate.net Copper(I) chloride (CuCl) has been used as a catalyst in the mechanochemical synthesis of sulfonyl ureas, a related class of compounds, suggesting its potential applicability to thiourea synthesis. nih.gov
Organocatalysis: Chiral thiourea derivatives have gained prominence as powerful hydrogen-bond donor organocatalysts in a wide range of asymmetric transformations. nih.govrsc.org This ability to form strong hydrogen bonds can also be harnessed to catalyze the formation of thioureas themselves. Bifunctional organocatalysts, which combine a thiourea moiety with a basic group like an amine, can activate both the electrophile (isothiocyanate) and the nucleophile (amine), thereby accelerating the reaction. rsc.org While specific examples for N-(2-chlorophenyl)-N'-ethylthiourea are not detailed in the literature, the principles of organocatalysis are broadly applicable. For instance, primary amine-thiourea catalysts have been used to catalyze intramolecular Michael additions. rsc.org
Mechanistic Elucidation of Reaction Pathways
The formation of N-(2-chlorophenyl)-N'-ethylthiourea via the condensation of 2-chlorophenyl isothiocyanate and ethylamine follows a well-understood nucleophilic addition mechanism. The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
This attack leads to the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen of the original amine to the nitrogen of the isothiocyanate moiety results in the final stable thiourea product.
Proposed Reaction Mechanism:
Nucleophilic Attack: The ethylamine molecule acts as a nucleophile, and its nitrogen atom attacks the central carbon atom of the 2-chlorophenyl isothiocyanate.
Intermediate Formation: A transient zwitterionic intermediate is formed.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs, leading to the formation of the N-(2-chlorophenyl)-N'-ethylthiourea.
Kinetic Studies of N-(2-chlorophenyl)-N'-ethylthiourea Formation
While specific kinetic studies on the formation of N-(2-chlorophenyl)-N'-ethylthiourea are not extensively documented in publicly available literature, the general kinetics of thiourea synthesis from an amine and an isothiocyanate are well-understood. The reaction proceeds via a nucleophilic addition mechanism. In this case, the nitrogen atom of 2-chloroaniline (B154045) acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in ethyl isothiocyanate.
The rate of this reaction is influenced by several factors:
Steric Hindrance: The ortho-chloro substituent on the phenyl ring of 2-chloroaniline introduces steric hindrance, which can decrease the reaction rate compared to an unsubstituted aniline (B41778). Similarly, the ethyl group on the isothiocyanate contributes to steric bulk.
Solvent: The choice of solvent can significantly impact the reaction kinetics. Polar aprotic solvents are often employed for this type of synthesis. Some modern, "green" chemistry approaches have explored the use of water or polyethylene (B3416737) glycol, which can sometimes accelerate the reaction rate. nih.gov
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Optimized conditions for similar unsymmetrical thiourea syntheses often involve heating at temperatures ranging from 50-80°C. mdpi.com
Catalysis: While often uncatalyzed, the reaction can be promoted by acids or bases. The use of mechanochemical methods, such as ball milling, has also been shown to accelerate the formation of thioureas, sometimes reducing reaction times from hours to minutes. beilstein-journals.org
Precursor Chemistry and Purity Considerations in Synthesis
The synthesis of N-(2-chlorophenyl)-N'-ethylthiourea relies on the reaction between two key precursors: 2-chloroaniline and ethyl isothiocyanate. The purity of these starting materials is paramount to achieving a high yield and purity of the final product, as impurities can lead to unwanted side reactions and complicate the purification process.
2-Chloroaniline
2-Chloroaniline (CAS 95-51-2) is a liquid intermediate used in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. innospk.comchemicalbook.com It is typically produced by the reduction of 2-nitrochlorobenzene. chemicalbook.com High purity is essential, as common impurities can affect the outcome of the synthesis.
Table 1: Properties and Purity of 2-Chloroaniline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₆ClN | innospk.com |
| Molecular Weight | 127.57 g/mol | nih.gov |
| Appearance | Colorless to light yellow/amber liquid | innospk.comnih.gov |
| Boiling Point | 208.8 ± 0.0 °C at 760 mmHg | innospk.com |
| Melting Point | 0-3 °C | innospk.com |
| Density | 1.2 ± 0.1 g/cm³ | innospk.com |
| Purity (Typical) | ≥99.5% | innospk.com |
| Common Impurities | Aniline (≤0.10%), 3-Chloroaniline (≤0.05%), 4-Chloroaniline (≤0.05%), Moisture (≤0.1%) | innospk.com |
Impurities such as isomeric chloroanilines (3- and 4-chloroaniline) can react with ethyl isothiocyanate to form the corresponding isomeric thiourea byproducts, which may be difficult to separate from the desired N-(2-chlorophenyl)-N'-ethylthiourea. The presence of aniline would lead to the formation of N-phenyl-N'-ethylthiourea. Water content must also be controlled as it can potentially react with the isothiocyanate precursor. innospk.com
Ethyl Isothiocyanate
Ethyl isothiocyanate (CAS 542-85-8), also known as isothiocyanatoethane, is a reactive chemical intermediate. innospk.com It serves as a source of the ethylthiocarbamoyl group in the synthesis. Its high reactivity requires careful handling and storage to prevent degradation.
Table 2: Properties and Purity of Ethyl Isothiocyanate
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃H₅NS | sigmaaldrich.com |
| Molecular Weight | 87.14 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid | innospk.com |
| Boiling Point | 130-132 °C | sigmaaldrich.com |
| Melting Point | -6 °C | sigmaaldrich.com |
| Density | 0.995 g/mL at 25 °C | sigmaaldrich.com |
| Purity (Typical) | >97% | sigmaaldrich.com |
| Common Impurities | Other isothiocyanates, products of hydrolysis/decomposition | mdpi.comnih.gov |
The purity of ethyl isothiocyanate is critical for the reaction's success. Impurities can arise from its synthesis or degradation over time. thegoodscentscompany.com The presence of other isothiocyanates would lead to a mixture of thiourea products. Given its sensitivity to moisture, it should be stored in a dry place to prevent hydrolysis, which would reduce its effective concentration and introduce byproducts. mdpi.comnih.gov The use of high-purity precursors is a fundamental consideration for ensuring the selective formation and straightforward isolation of N-(2-chlorophenyl)-N'-ethylthiourea.
Crystallographic and Spectroscopic Characterization of Molecular and Supramolecular Architectures
Single-Crystal X-ray Diffraction Analysis
While specific experimental crystal structure data for N-(2-chlorophenyl)-N'-ethylthiourea is not prominently available in the surveyed literature, the structures of closely related N-aryl-N'-alkylthioureas provide a strong basis for predicting its crystallographic parameters. Thiourea (B124793) derivatives typically feature a planar thiourea backbone [C(S)N2]. The C=S bond distance is generally observed to be around 1.68 Å, which is intermediate between a standard double and single bond, indicating electron delocalization across the N-C-N system. nih.gov The C-N bond lengths within the thiourea core are also intermediate, typically around 1.34 Å and 1.36 Å, further supporting this delocalization. nih.gov
For analogous compounds, such as N,N'-bis(2-dialkylaminophenyl)thioureas, the sum of the bond angles around the central thiocarbonyl carbon is 360.0°, confirming the trigonal planar geometry. nih.gov The crystal system for many substituted thioureas is monoclinic. nih.govresearchgate.net A representative data set for an analogous chlorinated thiourea derivative is presented below to illustrate typical crystallographic parameters.
Interactive Table: Representative Crystallographic Data for a Substituted Thiourea Derivative (Note: Data is for an analogous compound, N,N′-bis(4-chlorophenyl)thiourea, and serves as an illustrative example.)
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀Cl₂N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8552 (11) |
| b (Å) | 7.1640 (4) |
| c (Å) | 14.1324 (11) |
| β (°) | 103.290 (6) |
| Volume (ų) | 1365.20 (17) |
| Z | 4 |
The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is the primary hydrogen bond acceptor. This leads to the formation of robust N-H···S hydrogen bonds, which are a recurring and predictable supramolecular synthon in this class of compounds. ias.ac.in These interactions typically assemble molecules into dimers, which can be further extended into one-dimensional chains or two-dimensional sheets. researchgate.netchemicalbook.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon among thiourea derivatives. This is often attributed to the conformational flexibility around the C-N bonds of the thiourea core. Different conformers (e.g., cis-trans vs. trans-trans) can pack in distinct ways, leading to different crystal structures with varying physical properties. mdpi.com While no specific polymorphism studies on N-(2-chlorophenyl)-N'-ethylthiourea have been documented, the structural features of N-aryl-N'-alkyl thioureas suggest that it could exhibit polymorphic behavior.
Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid by combining it with a second, different neutral molecule (a coformer) in the same crystal lattice. nih.gov This technique is widely used in the pharmaceutical industry to improve properties like solubility and stability. mdpi.comrsc.org For thiourea derivatives, co-crystallization can be achieved by leveraging the strong hydrogen bonding capabilities of the N-H and C=S groups to form predictable supramolecular assemblies with suitable coformers. mdpi.com
Advanced Spectroscopic Characterization for Structural Elucidation of Metal Complexes and Derivatives
Spectroscopic methods are essential for determining molecular structure, particularly for compounds in solution or for analyzing the formation of new derivatives, such as metal complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives in solution. In ¹H NMR spectra, the signals for the N-H protons are typically observed as broad singlets in the downfield region (around 9-10 ppm), and their chemical shift can be sensitive to solvent and concentration, indicative of hydrogen bonding. nih.govpreprints.org The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The aromatic protons of the 2-chlorophenyl group would appear as a complex multiplet in the aromatic region of the spectrum. rsc.org
¹³C NMR spectroscopy is particularly useful for observing the thiocarbonyl carbon (C=S), which typically resonates at a very downfield chemical shift, often in the range of 175-183 ppm. nih.gov This significant deshielding is characteristic of the C=S group. Conformational analysis can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space correlations between protons, helping to determine the preferred spatial arrangement of the phenyl and ethyl substituents relative to the thiourea plane. unipi.itmdpi.com In ligand binding studies, changes in the chemical shifts of the N-H protons upon addition of a metal ion or another molecule can confirm interaction and provide information about the binding site. nih.gov
Interactive Table: Hypothetical NMR Data for N-(2-chlorophenyl)-N'-ethylthiourea (Based on analogous compounds and predictive models.)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | Triplet | -CH₂CH ₃ |
| ¹H | ~3.5 | Quartet | -NCH ₂CH₃ |
| ¹H | ~7.2-7.6 | Multiplet | Ar-H |
| ¹H | ~8.0-9.5 | Broad Singlet(s) | -NH - |
| ¹³C | ~14 | - | -CH₂C H₃ |
| ¹³C | ~43 | - | -NC H₂CH₃ |
| ¹³C | ~127-135 | - | Aromatic Carbons |
| ¹³C | ~181 | - | C =S |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule. For N-(2-chlorophenyl)-N'-ethylthiourea, the key vibrational modes are associated with the thiourea core. researchgate.netresearchgate.net
The N-H stretching vibration typically appears as a strong, broad band in the region of 3100-3400 cm⁻¹. mdpi.com The position and shape of this band are sensitive to hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations contribute to a series of bands in the 1400-1600 cm⁻¹ region, often referred to as the thioamide bands. The C=S stretching vibration is a key diagnostic peak, though it is often coupled with other vibrations. It typically appears in the 700-850 cm⁻¹ range and can also be observed around 1250 cm⁻¹. mdpi.com
When a thiourea derivative acts as a ligand to form a metal complex, coordination typically occurs through the soft sulfur atom. This is evidenced in the IR spectrum by a decrease in the frequency of the C=S stretching band and an increase in the frequency of the C-N stretching bands. mdpi.comresearchgate.net This indicates a weakening of the C=S double bond character and a strengthening of the C-N bonds, consistent with electron density donation from the sulfur atom to the metal center. mdpi.com
Interactive Table: Characteristic Vibrational Frequencies for Thiourea Derivatives
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3100-3400 | ν(N-H) | N-H stretching; sensitive to hydrogen bonding. |
| 1400-1600 | ν(C-N) + δ(N-H) | Thioamide I & II bands; position changes upon complexation. |
| ~1250 | ν(C=S) + ν(C-N) | Thioamide III band; indicates C=S bond character. |
| 700-850 | ν(C=S) | C=S stretching; shifts to lower frequency upon S-coordination to a metal. |
| ~750 | ν(C-Cl) | C-Cl stretching from the chlorophenyl group. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions in Coordination Compounds
The electronic absorption spectra of thiourea derivatives and their metal complexes provide valuable information on the electronic transitions within the molecule and the coordination environment of the metal ion. For N-(2-chlorophenyl)-N'-ethyl-thiourea, coordination with transition metals is expected to occur primarily through the sulfur atom, which acts as a soft donor site. This coordination influences the electronic structure of both the ligand and the metal center, which can be observed using UV-Vis spectroscopy.
Generally, the UV-Vis spectra of thiourea ligands exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the thiocarbonyl (C=S) group and the aromatic phenyl ring. For instance, a simple thiourea solution shows an absorption range between 225 and 270 nm.
Upon formation of a coordination compound with a transition metal, several new absorption features typically appear. These include:
Intra-ligand Transitions: The original π→π* and n→π* transitions of the ligand are often shifted in wavelength and may change in intensity upon complexation.
Ligand-to-Metal Charge Transfer (LMCT) Bands: These are prominent transitions where an electron is excited from a ligand-based orbital to a metal-based d-orbital. In thiourea complexes, S→M LMCT bands are common. For example, in copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, an S→Cu(II) LMCT band is observed in the region of 400–420 nm.
d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorptions corresponding to electronic transitions between the metal's d-orbitals can be observed in the visible or near-infrared (NIR) region. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal ion.
For example, in a study of N-phenyl-N′-(3-triazolyl)thiourea complexes, a tetrahedral Co(II) complex displayed a d-d transition (⁴A₂→⁴T₁(P)) at approximately 570 nm, while a square-planar Ni(II) complex showed bands at 370 nm and 445 nm. A square-planar Cu(II) complex exhibited multiple transitions, including d-d bands at 470 nm and 620 nm.
The table below shows representative UV-Vis absorption data for complexes of a related ligand, N-phenyl-N′-(3-triazolyl)thiourea (H₃L), which illustrate the types of transitions that would be expected for complexes of N-(2-chlorophenyl)-N'-ethyl-thiourea.
Interactive Table: UV-Vis Spectral Data for Representative Thiourea-Metal Complexes
| Complex | λmax (nm) | Assignment |
|---|---|---|
| [Co(H₂L)₂] | 260, 280 | Intra-ligand (π→π*) |
| 570 | d-d (⁴A₂→⁴T₁(P)) | |
| [Ni(H₂L)₂] | 255, 295 | Intra-ligand (π→π*) |
| 370, 445 | d-d / LMCT | |
| [Cu(H₂L)₂]·2H₂O | 300, 335 | Intra-ligand (π→π*) |
| 390, 405 | LMCT |
Mass Spectrometry for Fragmentation Pathways and Complex Stoichiometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. For N-(2-chlorophenyl)-N'-ethyl-thiourea (C₉H₁₁ClN₂S, molecular weight: 214.72 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺˙) which then undergoes a series of fragmentation reactions.
Key fragmentation pathways for N-aryl-N'-alkyl thioureas typically involve:
α-Cleavage: Fission of bonds adjacent to the thiocarbonyl group or the nitrogen atoms.
McLafferty Rearrangement: Hydrogen transfer from a γ-position followed by cleavage of a β-bond, if sterically possible.
Cleavage of the Thiourea Backbone: Scission of the C-N or C=S bonds, leading to characteristic fragments.
For this specific molecule, the presence of the 2-chlorophenyl group introduces a notable fragmentation channel. Studies on other ortho-chloro substituted aromatic compounds have shown a distinct and often abundant loss of the chlorine radical (Cl•) from the molecular ion, a pathway much less significant for meta- and para-isomers. This is attributed to a facile radical elimination via cyclization, which is sterically favored by the ortho position.
Based on these principles and data from analogous compounds like N-(2-chlorophenyl)thiourea, the expected fragmentation for N-(2-chlorophenyl)-N'-ethyl-thiourea would include:
Loss of Chlorine Radical: A primary fragmentation would be the loss of a chlorine radical from the molecular ion [M]⁺˙ to form a stable cyclic ion at m/z 179.
Formation of Isothiocyanate: Cleavage of the N-C bond can lead to the formation of 2-chlorophenyl isothiocyanate radical cation at m/z 169 or ethyl isothiocyanate radical cation at m/z 87.
Cleavage of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) would yield a fragment at m/z 185. Alternatively, loss of ethene (CH₂=CH₂) via hydrogen rearrangement could produce a fragment at m/z 186.
Aromatic Ring Fragmentation: The 2-chlorophenyl cation itself would appear at m/z 111.
The table below summarizes the plausible key fragments and their corresponding mass-to-charge ratios (m/z) for N-(2-chlorophenyl)-N'-ethyl-thiourea, considering the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Interactive Table: Predicted EI-MS Fragmentation Data for N-(2-chlorophenyl)-N'-ethyl-thiourea
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 214 | 216 | Molecular ion [M]⁺˙ | [C₉H₁₁ClN₂S]⁺˙ |
| 185 | 187 | [M - C₂H₅]⁺ | [C₇H₆ClN₂S]⁺ |
| 179 | -- | [M - Cl]⁺ | [C₉H₁₁N₂S]⁺ |
| 169 | 171 | [Cl-C₆H₄-NCS]⁺˙ | [C₇H₄ClNS]⁺˙ |
| 111 | 113 | [Cl-C₆H₄]⁺ | [C₆H₄Cl]⁺ |
Thermal Analysis Techniques for Structural Stability (e.g., TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and decomposition behavior of chemical compounds. For N-(2-chlorophenyl)-N'-ethyl-thiourea, these methods provide insight into its melting point, decomposition temperature range, and the nature of its thermal degradation. Thiourea derivatives are generally known to be thermally stable crystalline solids.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for a stable crystalline compound like N-(2-chlorophenyl)-N'-ethyl-thiourea would be expected to show a sharp endothermic peak corresponding to its melting point. Following melting, if the compound is stable in its liquid form over a range of temperatures, the baseline would remain flat until the onset of decomposition, which is typically an exothermic process.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The TGA curve provides information about the temperatures at which the compound degrades and the mass of volatile products lost at each stage.
While specific TGA/DSC data for N-(2-chlorophenyl)-N'-ethyl-thiourea are not available in the provided search context, the thermal decomposition of the parent compound, thiourea, has been studied. Thiourea itself undergoes a complex, multi-stage decomposition. It initially isomerizes to ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) between 140-180°C, followed by major mass loss stages corresponding to the release of gaseous products like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and isothiocyanic acid (HNCS).
The decomposition of N-(2-chlorophenyl)-N'-ethyl-thiourea would be expected to follow a different, yet equally complex, pathway influenced by its substituents. The process would likely involve the cleavage and volatilization of the ethyl and chlorophenyl groups. A plausible multi-stage decomposition might include:
An initial stage involving the loss of the ethyl group or cleavage of the thiourea core.
Subsequent stages involving the fragmentation and volatilization of the 2-chlorophenyl moiety and other parts of the molecule.
Formation of a stable, non-volatile residue at high temperatures.
The table below presents a hypothetical TGA/DSC data summary for N-(2-chlorophenyl)-N'-ethyl-thiourea, illustrating the type of information that would be obtained from such an analysis.
Interactive Table: Illustrative Thermal Analysis Data for N-(2-chlorophenyl)-N'-ethyl-thiourea
| Technique | Temperature Range (°C) | Observation | Interpretation |
|---|---|---|---|
| DSC | ~150 - 160 | Sharp Endotherm | Melting of the crystalline solid |
| TGA/DTG | 190 - 280 | First Mass Loss Step | Decomposition and release of volatile fragments (e.g., ethyl isothiocyanate, HCl) |
| TGA/DTG | 280 - 450 | Second Mass Loss Step | Further decomposition of the intermediate structure |
The combined use of TGA with identifying techniques such as mass spectrometry or FTIR spectroscopy allows for the analysis of the gaseous products evolved at each decomposition step, enabling the proposal of a detailed thermal degradation mechanism.
Coordination Chemistry and Metal Complexation of N 2 Chlorophenyl N Ethylthiourea
Ligand Design and Coordination Modes of N-(2-chlorophenyl)-N'-ethylthiourea
The unique structural characteristics of N-(2-chlorophenyl)-N'-ethylthiourea, featuring both hard and soft donor atoms, make it a compelling ligand in coordination chemistry. The presence of nitrogen and sulfur atoms allows for multiple potential binding sites, leading to diverse coordination chemistry. nih.gov
Thione-Thiol Tautomerism and its Impact on Coordination
N-(2-chlorophenyl)-N'-ethylthiourea can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a critical aspect of its chemistry, significantly influencing its coordination behavior. researchgate.net In the solid state and in neutral solutions, the thione form, characterized by a carbon-sulfur double bond (C=S), generally predominates. jocpr.comias.ac.in However, the equilibrium can shift towards the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H), particularly in alkaline conditions or upon interaction with a metal ion. jocpr.comdoi.org
The ability to switch between these forms is responsible for the ligand's flexibility in coordination. Coordination can occur with the neutral thione form, typically through the soft sulfur donor atom. Alternatively, deprotonation of the thiol tautomer creates a monoanionic ligand that can coordinate to a metal ion, often leading to chelation. doi.orgresearchgate.net This tautomeric flexibility allows the ligand to act as either a neutral or an anionic species, profoundly impacting the structure and properties of the resulting metal complexes.
Monodentate vs. Bidentate Coordination Modes
The structural versatility of N-(2-chlorophenyl)-N'-ethylthiourea allows it to adopt different coordination modes, primarily as a monodentate or a bidentate ligand.
Monodentate Coordination: In its neutral thione form, the ligand typically coordinates to a metal center through the lone pair of electrons on the sulfur atom. researchgate.netpurdue.edu This monodentate S-coordination is common, especially with soft metal ions that have a high affinity for sulfur. In this mode, the ligand acts as a simple Lewis base, donating a single electron pair to the metal. purdue.edu
Bidentate Coordination: Bidentate coordination involves the ligand binding to a single metal center through two donor atoms. quora.com For N-(2-chlorophenyl)-N'-ethylthiourea, this often occurs after deprotonation of the thiol form, leading to chelation through the sulfur and one of the nitrogen atoms (S,N-chelation). researchgate.net This forms a stable four-membered ring structure. researchgate.net While S,O-chelation is common in acylthioureas, the absence of a carbonyl group in N-(2-chlorophenyl)-N'-ethylthiourea precludes this specific mode. researchgate.net The formation of chelate rings with bidentate ligands generally results in more stable metal complexes compared to those formed with monodentate ligands. quora.com
The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. core.ac.uk
Influence of Substituents on Coordination Affinity and Selectivity
The substituents on the nitrogen atoms of the thiourea (B124793) backbone, the 2-chlorophenyl group and the ethyl group, exert significant electronic and steric influence on the ligand's coordination properties. mdpi.com
Steric Effects: The bulkiness of the 2-chlorophenyl group can create steric hindrance around its nitrogen atom, potentially influencing the geometry of the resulting metal complex and favoring coordination through the less hindered sulfur and the ethyl-substituted nitrogen atom.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(2-chlorophenyl)-N'-ethylthiourea typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgresearchgate.net
Transition Metal Complexes (e.g., Cu, Ni, Zn, Pt, Pd, Co)
N-(2-chlorophenyl)-N'-ethylthiourea and its close analogs form stable complexes with a wide range of transition metals. researchgate.netmaterialsciencejournal.orgresearchgate.net The synthesis generally involves mixing a solution of the ligand with a solution of the metal chloride or perchlorate (B79767) salt in a 2:1 or 1:1 molar ratio in a solvent like methanol (B129727) or ethanol. materialsciencejournal.orgscispace.com The reaction mixture is often stirred at room temperature or refluxed for a few hours to facilitate complex formation. materialsciencejournal.org The resulting complexes, which often precipitate out of the solution, can then be filtered, washed, and dried. materialsciencejournal.org
Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding. researchgate.net The appearance of new bands can also suggest the formation of the deprotonated thiol form. doi.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to elucidate the structure of the complexes in solution. scispace.com Changes in the chemical shifts of the N-H protons and the carbons adjacent to the donor atoms provide evidence of coordination. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps to determine its geometry (e.g., tetrahedral, square planar, or octahedral). scispace.comrsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.orgworktribe.com Studies on related thiourea complexes have revealed geometries ranging from trigonal planar and tetrahedral for Cu(I) and Zn(II) to square planar for Ni(II), Cu(II), and Pt(II). nih.govrsc.orgworktribe.com
The table below summarizes findings for transition metal complexes with N-(2-chlorophenyl)-N'-ethylthiourea and closely related ligands.
Lanthanide and Actinide Complexes of Thiourea Ligands
The coordination chemistry of N-(2-chlorophenyl)-N'-ethylthiourea with f-block elements (lanthanides and actinides) is less explored compared to transition metals. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. Their interaction with soft donors like the sulfur atom in thiourea is generally weak.
Studies on complexes formed between simple thiourea and lanthanide acetates have shown no definitive evidence for direct metal-sulfur bonding. unt.edu This suggests that if N-(2-chlorophenyl)-N'-ethylthiourea were to coordinate to a lanthanide ion, it might occur through the nitrogen atoms, or the thiourea derivative might simply act as a counter-ion in the crystal lattice. The bulky nature of the ligand and the high coordination numbers favored by lanthanides could lead to structurally complex compounds. Specific research on lanthanide or actinide complexes involving N-(2-chlorophenyl)-N'-ethylthiourea is not widely available in the surveyed literature.
Main Group Metal Complexes
No studies describing the synthesis, characterization, or coordination behavior of N-(2-chlorophenyl)-N'-ethylthiourea with main group metals were identified.
Structural Analysis of Metal Complexes
X-ray Diffraction Studies of Complex Structures
No published crystal structures for any metal complex of N-(2-chlorophenyl)-N'-ethylthiourea are available. Therefore, information regarding bond lengths, bond angles, coordination geometries, and intermolecular interactions for complexes of this specific ligand cannot be provided.
Spectroscopic Signatures of Metal-Ligand Interactions
There is no specific spectroscopic data (such as FT-IR, Raman, or NMR) detailing the metal-ligand interactions for complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Analysis of characteristic band shifts (e.g., ν(C=S) or ν(C-N)) upon coordination has not been reported for this compound.
Electronic, Magnetic, and Electrochemical Properties of Complexes
Ligand Field Theory and Electronic Structure Elucidation
Without experimental data from electronic absorption (UV-Vis) spectroscopy or computational studies for complexes of N-(2-chlorophenyl)-N'-ethylthiourea, it is impossible to discuss their electronic structure, d-orbital splitting, or apply Ligand Field Theory to elucidate specific properties.
Magnetic Susceptibility Measurements of Thiourea Complexes
No magnetic susceptibility or magnetometry data has been published for metal complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Consequently, the magnetic properties (paramagnetism, diamagnetism) and the spin states of any potential complexes remain uncharacterized.
Due to the absence of specific research on the target compound, the generation of a scientifically accurate article adhering to the provided outline is not possible.
Cyclic Voltammetry and Redox Behavior of Complexes
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. This method provides valuable insights into the oxidation and reduction processes, the stability of different oxidation states of the central metal ion, and the influence of the ligand environment on these properties. A typical cyclic voltammetry study of metal complexes with a ligand like N-(2-chlorophenyl)-N'-ethylthiourea would involve dissolving the complex in a suitable solvent with a supporting electrolyte and scanning a potential range to observe electron transfer events.
The resulting voltammogram would reveal key parameters such as anodic and cathodic peak potentials (Epa and Epc), which can be used to determine the formal reduction potential (E°') of the redox couple (e.g., M(II)/M(I) or M(III)/M(II)). The separation between the peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) would indicate the reversibility of the electron transfer process.
For metal complexes of substituted thioureas, redox processes can be either metal-centered or ligand-centered. The electronic properties of the substituents on the thiourea backbone—in this case, the 2-chlorophenyl and ethyl groups—would significantly influence the electron density at the coordinating sulfur atom, thereby affecting the redox potential of the metal center. However, a diligent search of scientific databases and literature has yielded no specific cyclic voltammetry data for metal complexes of N-(2-chlorophenyl)-N'-ethylthiourea. Therefore, no data tables on its redox behavior can be presented.
Thermodynamics and Kinetics of Complex Formation
The study of the thermodynamics and kinetics of complex formation provides fundamental information about the stability and lability of metal-ligand complexes in solution. Thermodynamic stability is typically quantified by the formation constant (Kf) or stability constant (β), which describes the equilibrium between the free metal ion and ligand and the resulting complex. Kinetic studies, on the other hand, examine the rates and mechanisms by which these complexes are formed and dissociate.
Kinetic studies would provide information on the rates of ligand exchange reactions, which are crucial for understanding the reactivity of the complexes. These rates distinguish between kinetically labile (fast-reacting) and inert (slow-reacting) complexes, a property that is distinct from thermodynamic stability.
Despite the importance of this information, a thorough review of the literature indicates that no specific studies on the thermodynamic stability constants or the kinetics of complex formation for N-(2-chlorophenyl)-N'-ethylthiourea with any metal ion have been published. As a result, no experimental data on formation constants, Gibbs free energy (ΔG°), enthalpy (ΔH°), or entropy (ΔS°) of complexation, nor kinetic rate constants, can be compiled for this specific compound.
Theoretical and Computational Chemistry Approaches to N 2 Chlorophenyl N Ethylthiourea
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict various molecular properties with a high degree of accuracy. General studies on related thiourea (B124793) derivatives often utilize DFT to gain insights into their structural and electronic characteristics. researchgate.netresearchgate.net
Optimization of Molecular and Complex Geometries
The optimization of molecular geometry through methods like DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For various substituted thiourea and urea (B33335) derivatives, computational studies have successfully predicted these parameters, often showing good agreement with experimental data from techniques like X-ray crystallography. carta-evidence.orgbohrium.com However, specific optimized geometric parameters for N-(2-chlorophenyl)-N'-ethylthiourea are not available in the reviewed literature.
Calculation of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter; a smaller gap generally suggests higher reactivity. researchgate.net Numerous studies on thiourea derivatives have employed DFT to calculate these values and map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. bohrium.com Unfortunately, specific values for the HOMO-LUMO gap and detailed charge distribution analysis for N-(2-chlorophenyl)-N'-ethylthiourea have not been reported in the available scientific literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can compute nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. researchgate.netcarta-evidence.org For many related compounds, these predicted spectra show a strong correlation with experimental findings, aiding in structural elucidation. carta-evidence.orgbohrium.com A comprehensive search did not yield any published predicted or experimental spectroscopic data specifically for N-(2-chlorophenyl)-N'-ethylthiourea.
Conformational Analysis and Energy Landscapes
The flexibility of the thiourea backbone allows for the existence of different conformers, which can have distinct energies and properties. Conformational analysis helps in understanding the molecule's behavior in different environments.
Potential Energy Surface Mapping
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify stable conformers (local energy minima) and the energy barriers between them. Studies on similar N-aryl-N'-alkyl ureas and thioureas have utilized techniques like metadynamics and DFT to generate these energy landscapes. researchgate.netnih.gov Such analyses for N-(2-chlorophenyl)-N'-ethylthiourea, which would reveal its preferred spatial arrangements, are currently absent from the literature.
Interconversion Pathways
Understanding the pathways and energy barriers for interconversion between different conformers is crucial for comprehending a molecule's dynamic behavior. This involves identifying the transition states that connect the stable conformers on the potential energy surface. While general principles of conformational preferences in alkyl- and phenyl-substituted thioureas have been established, specific interconversion pathways and their associated activation energies for N-(2-chlorophenyl)-N'-ethylthiourea have not been computationally investigated or reported. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface, typically using a color scale.
Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms.
Green Regions : Represent neutral or near-zero potential, characteristic of nonpolar regions like aromatic rings.
For N-(2-chlorophenyl)-N'-ethylthiourea, an MEP analysis would likely reveal distinct reactive zones. The sulfur atom of the thiourea group (C=S) and the nitrogen atoms would be characterized by high electron density (red/yellow), making them primary sites for electrophilic interactions and hydrogen bond acceptance. malayajournal.org Conversely, the hydrogen atoms attached to the nitrogen atoms (N-H) would exhibit positive potential (blue), marking them as key sites for nucleophilic interactions and hydrogen bond donation. dergipark.org.tr The 2-chlorophenyl ring would present a more complex potential distribution, with the electronegative chlorine atom creating a region of negative potential, while the aromatic protons would contribute to areas of slight positive potential. The ethyl group would be a largely neutral (green) region. This mapping helps predict how the molecule orients itself when approaching a receptor or another molecule. rsc.org
Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Insight
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and reaction mechanisms. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions.
HOMO (Highest Occupied Molecular Orbital) : This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) : This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap signifies high stability. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data for N-(2-chlorophenyl)-N'-ethylthiourea Data is illustrative and based on values for analogous compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.98 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.35 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.63 | ELUMO - EHOMO; correlates with chemical reactivity and kinetic stability. mdpi.com |
Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies
Non-covalent interactions (NCIs) are the dominant forces that govern the formation of ordered, three-dimensional structures known as supramolecular assemblies in the solid state. NCI analysis, often performed computationally, identifies and characterizes these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.
For N-(2-chlorophenyl)-N'-ethylthiourea, the molecular structure is rich in functional groups capable of forming a robust network of non-covalent interactions.
Hydrogen Bonds : The N-H groups of the thiourea core are excellent hydrogen bond donors. They can form strong intermolecular hydrogen bonds with the sulfur atom (N-H···S) of a neighboring molecule, which is a common motif in thiourea crystal structures. The nitrogen atoms can also act as hydrogen bond acceptors.
Halogen Bonds : The chlorine atom on the phenyl ring can act as a halogen bond acceptor, interacting with electrophilic sites on adjacent molecules.
Other Interactions : Weak C-H···π interactions between the ethyl or phenyl protons and the aromatic ring of another molecule can further stabilize the crystal packing. nih.gov Analysis of a similar compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, revealed significant intermolecular C-H···N and C-H···Cl hydrogen bonds that dictate its crystal structure. nih.gov
These combined interactions lead to the formation of specific synthons or motifs, such as dimers or chains, which build up the extended crystal lattice. Understanding these interactions is crucial for crystal engineering and predicting the physicochemical properties of the solid material.
Molecular Dynamics Simulations (e.g., for interactions with surfaces or in solution)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, such as conformational changes, interactions with a solvent, or binding to a biological target like a protein. nih.gov
In the context of N-(2-chlorophenyl)-N'-ethylthiourea, MD simulations can offer several key insights:
Interaction with Biological Targets : If this thiourea derivative is being investigated as a potential inhibitor of an enzyme, MD simulations can model its binding process to the protein's active site. jppres.com These simulations can reveal the stability of the protein-ligand complex over time, identify the key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of binding affinity. nih.gov
Behavior in Solution : MD can simulate how the molecule behaves in different solvents (e.g., water or an organic solvent). This provides information on its solvation, aggregation tendencies, and conformational flexibility in a solution environment. For instance, simulations could show how water molecules arrange around the polar N-H and C=S groups versus the nonpolar phenyl and ethyl groups.
Surface Interactions : The simulation can also model the adsorption and orientation of N-(2-chlorophenyl)-N'-ethylthiourea on a material surface, which is relevant for applications in materials science.
Reactivity Studies and Derivatization Chemistry of N 2 Chlorophenyl N Ethylthiourea
Reactions with Electrophiles and Nucleophiles
The thiourea (B124793) functional group can react with both electrophiles and nucleophiles. Electrophiles, which are electron-deficient species, will preferentially attack the electron-rich sulfur and nitrogen atoms. rsc.orgwikipedia.org Nucleophiles, being electron-rich, target the electron-deficient thiocarbonyl carbon. wikipedia.org
The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For instance, thiourea derivatives can form stable complexes with various metal ions, acting as ligands. researchgate.net The nitrogen atoms can be acylated or alkylated. The reaction of N-arylthioureas with acylating agents can occur at different nitrogen atoms depending on the reaction conditions, such as temperature. researchgate.netresearchgate.net
Hydrolysis of thioureas under acidic or basic conditions represents a reaction with a nucleophile (water or hydroxide (B78521) ion) at the thiocarbonyl carbon, which can lead to the formation of the corresponding amines and thiols. researchgate.net The reactivity is influenced by the substituents on the nitrogen atoms. The 2-chlorophenyl group, being electron-withdrawing, enhances the electrophilic character of the thiocarbonyl carbon.
Table 1: General Reactivity of the Thiourea Scaffold
| Reactive Site | Reagent Type | Common Reactions | Product Type |
|---|---|---|---|
| Sulfur Atom | Soft Electrophile (e.g., Metal ions, Alkyl halides) | S-Alkylation, Metal Coordination | Isothiouronium salts, Metal complexes |
| Nitrogen Atoms | Electrophile (e.g., Acyl chlorides) | N-Acylation | N-Acylthioureas |
| Thiocarbonyl Carbon | Nucleophile (e.g., Amines, Water) | Nucleophilic Addition, Hydrolysis | Guanidines, Amines & Thiols |
Cyclization Reactions Leading to Heterocyclic Compounds
The multifunctional nature of N-(2-chlorophenyl)-N'-ethylthiourea makes it an excellent building block for the synthesis of various heterocyclic compounds. Thioureas are recognized as versatile intermediates for creating heterocycles like thiazoles, pyrimidines, and quinazolines. nih.gov Cyclization reactions often involve the reaction of the thiourea nitrogens and sulfur with a bifunctional electrophile or through intramolecular reactions of a suitably functionalized thiourea derivative.
One common strategy is the dehydrosulfurization of acylthioureas. For example, related 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides undergo intramolecular cyclization via dehydrosulfurization using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or iodine/triethylamine to yield 4H-1,3,5-oxadiazine derivatives. organic-chemistry.org
Another important cyclization pathway involves the reaction of N-allyl thiourea derivatives, which undergo electrophilic cyclization to produce thiazoline (B8809763) derivatives in high yields. researchgate.net Similarly, thioureas containing a pendant hydroxyl group can react with bromoacyl bromides to form iminothiozolidinones. researchgate.net The reaction of N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates is another established method for synthesizing thiazolidinone derivatives. nih.gov Furthermore, polymer-bound 2-iodophenyl thiourea can undergo intramolecular cyclization to form 2-aminobenzo[d]thiazole structures, a reaction directly applicable to derivatives like N-(2-chlorophenyl)-N'-ethylthiourea due to the ortho-substituted halogen. rsc.org
Table 2: Examples of Cyclization Reactions with Thiourea Derivatives
| Thiourea Precursor Type | Reagent | Resulting Heterocycle |
|---|---|---|
| N-Acylthiourea | Dicyclohexylcarbodiimide (DCC) | 1,3,5-Oxadiazine |
| N-Allylthiourea | Electrophile (e.g., I₂) | Thiazoline |
| Hydroxy-functionalized thiourea | Bromoacyl bromide | Iminothiozolidinone |
| N,N-Disubstituted thiourea | Dialkyl acetylenedicarboxylate | Thiazolidinone |
Oxidation and Reduction Reactions of Thiourea Derivatives
The thiourea moiety is susceptible to both oxidation and reduction, leading to a variety of products. Oxidation is the more extensively studied of the two.
A primary oxidative transformation of 1,3-disubstituted thioureas is their conversion to carbodiimides (RN=C=NR) through oxidative desulfurization. organic-chemistry.org This reaction effectively removes the sulfur atom and forms a C=N double bond. Various reagents have been developed for this purpose, including o-iodoxybenzoic acid (IBX), mercuric oxide (HgO), and iron complexes in the presence of hydrosilane. researchgate.netorganic-chemistry.orgwikipedia.orgrsc.org The conversion to carbodiimides is a crucial reaction, as these products are widely used as coupling agents in peptide synthesis and other condensation reactions. wikipedia.org
Oxidation of N-aryl-N'-acylthioureas with milder oxidizing agents like bromine can lead to the formation of complex heterocyclic systems, such as benzothiazole (B30560) derivatives, rather than simple desulfurization. researchgate.netresearchgate.net The oxidation of thioureas and N,N'-dialkylthioureas with hydrogen peroxide has also been studied, leading to various oxidized sulfur species. acs.org
Reduction reactions of thioureas are less common but generally involve desulfurization to yield formamidines. This process, however, is not as widely utilized in synthetic chemistry as the oxidative pathways.
Formation of Chemically Functionalized Precursors and Adducts
N-(2-chlorophenyl)-N'-ethylthiourea can serve as a precursor for more complex molecules and can form adducts with various chemical species. The ability of the thiourea group to act as a bidentate or monodentate ligand allows it to form stable coordination complexes with a wide range of metal ions, including cobalt, nickel, copper, and zinc. researchgate.net These metal complexes have distinct chemical and physical properties compared to the free ligand. For instance, N-ethylthiourea is known to form adducts with silver halides. rsc.org
Thioureas are also key intermediates in the synthesis of other functional molecules. They react with amines to produce guanidines, a structure of interest in medicinal chemistry. researchgate.net They can also be used as sulfur transfer reagents in certain reactions, for example, in the synthesis of aryl thioamides from aryl aldehydes. mdpi.com The reaction of thioureas with isocyanates can lead to the formation of N,N'-disubstituted thiourea derivatives, expanding the library of available structures for further chemical exploration. rsc.org
Polymerization and Macromolecular Incorporations
The thiourea moiety can be incorporated into macromolecular structures either as part of the polymer backbone or as a pendant side group. This incorporation can impart unique properties to the resulting polymers, such as self-healing capabilities or catalytic activity.
One method involves the synthesis of a monomer containing the thiourea group, which is then polymerized. For example, N-acryloyl-N-phenylthiourea has been synthesized and subsequently copolymerized with monomers like ethyl acrylate (B77674) and styrene (B11656) via emulsion polymerization to create acrylic polymers with thiourea-containing side chains. researchcommons.org
Another approach involves the direct polyaddition reaction of suitable monomers to form a polymer with thiourea units in the backbone. A notable example is the synthesis of poly(thioether thiourea)s, which are created by the reaction between diamine monomers (like cystamine) and 1,1'-thiocarbonyldiimidazole. chinesechemsoc.org Some of these polymers, particularly those containing disulfide bonds alongside the thiourea groups, exhibit remarkable self-healing properties at room temperature. chinesechemsoc.org
Furthermore, thiourea derivatives are used as organocatalysts in polymerization reactions. Bifunctional thioureas, often in combination with a base, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters and other monomers, allowing for the synthesis of well-defined polyesters. researchgate.netrsc.orgacs.org Thiourea-based polymers have also been developed as multifunctional modifiers in materials science applications, such as enhancing the performance and stability of perovskite solar cells. rsc.org
Advanced Applications in Chemical Science and Engineering Non Biological/clinical Focus
Catalytic Applications
The thiourea (B124793) moiety is a powerful functional group in modern catalysis, capable of activating substrates through hydrogen bonding. N-(2-chlorophenyl)-N'-ethyl-thiourea can function as an organocatalyst and as a ligand in metal-based catalytic systems.
Thiourea-based molecules are highly effective organocatalysts, primarily due to the ability of the two N-H protons to form strong hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. rsc.org This dual hydrogen-bonding activation is a key feature of thiourea catalysis. rsc.org In the case of N-(2-chlorophenyl)-N'-ethyl-thiourea, the electron-withdrawing nature of the 2-chlorophenyl group enhances the acidity of the adjacent N-H proton, making it a more effective hydrogen-bond donor.
These catalysts are particularly valuable in reactions such as Michael additions, aza-Henry reactions, and multicomponent reactions. rsc.orgbeilstein-journals.org The general mechanism involves the thiourea catalyst binding to an electrophilic substrate (e.g., a nitroolefin or an imine), which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy and makes it more susceptible to attack by a nucleophile.
Table 1: Representative Michael Addition Catalyzed by a Thiourea Derivative
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 24 | 92 |
| 2 | Nitrostyrene | Acetylacetone | 10 | CH2Cl2 | 36 | 88 |
| 3 | Chalcone | Thiophenol | 5 | THF | 12 | 95 |
Note: This table presents typical results for Michael additions catalyzed by bifunctional thiourea organocatalysts to illustrate the general application. Specific performance of N-(2-chlorophenyl)-N'-ethyl-thiourea may vary.
The sulfur and nitrogen atoms of the thiourea group in N-(2-chlorophenyl)-N'-ethyl-thiourea make it an excellent ligand for transition metals. hilarispublisher.com Thiourea derivatives are known to form stable complexes with a variety of metals, including palladium, nickel, copper, and rhodium. hilarispublisher.commdpi.com The sulfur atom typically acts as a soft donor, binding effectively to late transition metals, while the nitrogen atoms can also participate in coordination.
In transition metal catalysis, these ligands can influence the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, thiourea-derived ligands can facilitate the reductive elimination step. The specific substituents on the nitrogen atoms—in this case, 2-chlorophenyl and ethyl groups—can be tuned to modulate the ligand's properties and, consequently, the catalyst's performance.
For N-(2-chlorophenyl)-N'-ethyl-thiourea to be used in enantioselective catalysis, it must be rendered chiral. This can be achieved by introducing a stereocenter into its structure, for example, by replacing the ethyl group with a chiral moiety or by incorporating a chiral backbone. Chiral thiourea derivatives are among the most successful classes of organocatalysts for asymmetric synthesis. rsc.orgnih.gov
These chiral catalysts operate by creating a well-defined chiral environment around the substrate through multiple non-covalent interactions, primarily hydrogen bonding. This chiral pocket directs the approach of the nucleophile to one face of the electrophile, resulting in the preferential formation of one enantiomer of the product. nih.gov Such catalysts have been successfully applied to a wide array of enantioselective transformations, achieving high levels of stereocontrol. rsc.orgst-andrews.ac.ukresearchgate.net The development of a chiral version of N-(2-chlorophenyl)-N'-ethyl-thiourea could thus open pathways to new asymmetric catalytic processes.
Table 2: Enantioselective Cope-Type Hydroamination Using a Chiral Thiourea Catalyst
| Entry | Substrate | Catalyst | Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Allyl-N-hydroxyl-aniline | Chiral Thiourea A | 10 | Toluene | 85 | 92 |
| 2 | N-Cinnamyl-N-hydroxyl-aniline | Chiral Thiourea B | 5 | Mesitylene | 91 | 95 |
| 3 | N-Hexenyl-N-hydroxyl-aniline | Chiral Thiourea A | 10 | Toluene | 78 | 88 |
Note: This table illustrates the effectiveness of chiral thiourea derivatives in enantioselective catalysis. The specific catalysts A and B are complex chiral structures, and this data is representative of the field. nih.gov
Materials Science Applications
The chemical reactivity and structural features of N-(2-chlorophenyl)-N'-ethyl-thiourea also make it a candidate for applications in materials science, particularly as a building block for polymers and functional materials.
Thiourea and its derivatives can be used as monomers in polymerization reactions. The two nitrogen atoms in N-(2-chlorophenyl)-N'-ethyl-thiourea can react with appropriate comonomers to form polymer chains. For example, they can undergo condensation reactions with aldehydes to form thiourea-formaldehyde-type resins or with diisocyanates to produce poly(thiourea)s. The presence of the 2-chlorophenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and modified solubility. Research into polymers derived from such substituted thioureas could lead to new materials with tailored properties for specialized applications.
Thiourea is widely used as a source of sulfur in the chemical spray pyrolysis (CSP) and chemical bath deposition (CBD) of metal sulfide (B99878) thin films. researchgate.netvsu.ru These films, such as Cadmium Sulfide (CdS), Zinc Sulfide (ZnS), and Copper Zinc Tin Sulfide (CZTS), are crucial components in photovoltaic and optoelectronic devices. researchgate.net N-(2-chlorophenyl)-N'-ethyl-thiourea could potentially serve a similar role, with the organic substituents influencing the decomposition process and potentially affecting the morphology and properties of the resulting thin film.
Furthermore, the thiourea unit is a known metal-binding group and can be incorporated into sensor design. A molecule like N-(2-chlorophenyl)-N'-ethyl-thiourea could be integrated into a larger system, such as a polymer or a self-assembled monolayer, to create a chemosensor. The binding of a target metal ion to the thiourea group would cause a detectable change in an optical or electrochemical signal, allowing for the sensitive detection of that ion. The specific substituents would modulate the sensor's selectivity and sensitivity towards different metal ions.
Crystal Engineering and Smart Materials Development
The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, are highly applicable to N-(2-chlorophenyl)-N'-ethyl-thiourea. The ability of thiourea derivatives to form predictable supramolecular assemblies through a variety of intermolecular interactions is a key aspect of their utility in this field.
The molecular structure of N-(2-chlorophenyl)-N'-ethyl-thiourea allows for several key intermolecular interactions that are crucial for the rational design of crystal structures. These include:
Hydrogen Bonding: The N-H protons of the thiourea backbone can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as hydrogen bond acceptors. This leads to the formation of robust and directional hydrogen bonds, such as N-H···S and N-H···N interactions, which are fundamental in building supramolecular architectures. In the solid state, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to interactions with nucleophilic atoms like oxygen or nitrogen in neighboring molecules, further directing the crystal packing.
The predictable nature of these interactions allows for the design of crystalline materials with specific topologies and properties. By modifying the substituents on the thiourea core, it is possible to tune the intermolecular interactions and thus control the resulting crystal structure.
While direct applications of N-(2-chlorophenyl)-N'-ethyl-thiourea in "smart materials" are still an emerging area of research, the inherent properties of thiourea derivatives suggest significant potential. Smart materials are materials that can respond to external stimuli, such as changes in temperature, pH, light, or the presence of a specific chemical species. The ability of the thiourea moiety to coordinate with metal ions can be exploited in the design of chemo-responsive materials. For instance, a polymer matrix embedded with N-(2-chlorophenyl)-N'-ethyl-thiourea could exhibit changes in its optical, mechanical, or electrical properties upon exposure to specific metal ions, forming the basis for sensors or stimuli-responsive actuators.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of N-(2-chlorophenyl)-N'-ethyl-thiourea and Their Role in Supramolecular Assembly
| Interaction Type | Donor/Acceptor Groups | Role in Crystal Packing | Potential for Smart Material Design |
| Hydrogen Bonding | N-H (donor), S, N (acceptors) | Formation of robust 1D, 2D, or 3D networks, directing the primary crystal structure. | Can be disrupted by specific analytes, leading to a structural or property change. |
| Halogen Bonding | C-Cl (donor), O, N (acceptors) | Secondary directional interactions that fine-tune the crystal packing arrangement. | The strength of the interaction can be modulated by external stimuli. |
| π-π Stacking | 2-chlorophenyl rings | Contributes to the overall stability of the crystal lattice through aromatic interactions. | Changes in stacking can alter the electronic and optical properties of the material. |
| van der Waals Forces | Ethyl group and overall molecule | Non-directional forces that contribute to the bulk packing efficiency. | Can influence the solubility and processability of materials. |
Corrosion Inhibition Studies (Mechanism-focused on Metal Surface Interactions)
The ability of thiourea and its derivatives to inhibit the corrosion of various metals, particularly in acidic media, is well-established. N-(2-chlorophenyl)-N'-ethyl-thiourea is a promising candidate for corrosion inhibition due to the presence of multiple active centers that can interact with metal surfaces.
The primary mechanism of corrosion inhibition by N-(2-chlorophenyl)-N'-ethyl-thiourea involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through several modes of interaction:
Chemisorption: The sulfur and nitrogen atoms in the thiourea moiety possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel). This results in the formation of coordinate covalent bonds, leading to strong adsorption on the metal surface. The presence of the 2-chlorophenyl group can influence the electron density on the thiourea core, thereby modulating the strength of this interaction.
Physisorption: In acidic solutions, the thiourea molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (at potentials more negative than the potential of zero charge).
The adsorbed N-(2-chlorophenyl)-N'-ethyl-thiourea molecules form a protective film that can inhibit corrosion by:
Blocking Active Sites: The adsorbed molecules physically block the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur.
Repelling Corrosive Species: The hydrophobic nature of the organic molecule can help to repel water and other corrosive species from the metal surface.
The effectiveness of N-(2-chlorophenyl)-N'-ethyl-thiourea as a corrosion inhibitor is influenced by factors such as its concentration, the nature of the metal, the composition of the corrosive medium, and the temperature.
Table 2: Mechanistic Aspects of Corrosion Inhibition by N-(2-chlorophenyl)-N'-ethyl-thiourea on a Metal Surface
| Interaction Site | Type of Interaction | Role in Inhibition | Influencing Factors |
| Sulfur Atom | Chemisorption (coordinate bond) | Strong adsorption to the metal surface, forming a stable protective layer. | Electron density on the sulfur atom, nature of the metal. |
| Nitrogen Atoms | Chemisorption (coordinate bond) | Contributes to the overall adsorption and stability of the protective film. | Steric hindrance from substituents, protonation in acidic media. |
| 2-Chlorophenyl Group | π-electron interaction | Enhances adsorption through interaction with the metal surface. | Orientation of the molecule on the surface. |
| Protonated Molecule | Physisorption (electrostatic) | Adsorption onto a negatively charged metal surface. | pH of the corrosive medium, potential of zero charge of the metal. |
Analytical Chemistry Applications (excluding basic compound identification)
The unique chemical properties of N-(2-chlorophenyl)-N'-ethyl-thiourea also make it a valuable tool in analytical chemistry, particularly for the detection and extraction of metal ions in environmental and industrial settings.
Thiourea derivatives are known to be effective chemosensors for various metal ions, especially heavy metals, which are significant environmental pollutants. N-(2-chlorophenyl)-N'-ethyl-thiourea can act as a selective ligand for certain metal ions, leading to a detectable signal upon binding.
The sensing mechanism of N-(2-chlorophenyl)-N'-ethyl-thiourea is based on the coordination of the metal ion with the sulfur and/or nitrogen atoms of the thiourea moiety. This coordination can lead to a change in the electronic properties of the molecule, which can be observed through various analytical techniques:
Colorimetric Sensing: The complexation of the metal ion can cause a shift in the absorption spectrum of the compound, resulting in a visible color change. This allows for simple and rapid "naked-eye" detection.
Fluorescent Sensing: If the N-(2-chlorophenyl)-N'-ethyl-thiourea molecule is fluorescent or is attached to a fluorophore, the binding of a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This provides a highly sensitive method for metal ion detection.
The selectivity of the chemosensor is determined by the specific affinity of the thiourea derivative for a particular metal ion. The substituents on the thiourea core, such as the 2-chlorophenyl and ethyl groups, can influence this selectivity by modifying the electronic and steric properties of the binding site. For example, the "soft" sulfur atom of the thiourea group generally shows a high affinity for "soft" metal ions like mercury(II) and lead(II).
Table 3: Potential Chemosensing Applications of N-(2-chlorophenyl)-N'-ethyl-thiourea for Metal Ions
| Target Metal Ion | Potential Sensing Mechanism | Detection Method | Key Molecular Features for Selectivity |
| Mercury(II) | Strong coordination with the sulfur atom. | Colorimetric or Fluorescent (quenching). | High affinity of the soft sulfur donor for the soft Hg(II) ion. |
| Lead(II) | Coordination with sulfur and nitrogen atoms. | Colorimetric or Fluorescent. | The size and geometry of the binding pocket can be tuned for Pb(II). |
| Copper(II) | Complexation involving sulfur and nitrogen atoms. | Colorimetric or Fluorescent. | The specific coordination geometry favored by Cu(II) can be matched by the ligand. |
| Cadmium(II) | Coordination with the thiourea moiety. | Fluorescent. | The electronic properties of the ligand can be designed to favor binding with Cd(II). |
Extraction Reagents for Metal Ions
Beyond detection, N-(2-chlorophenyl)-N'-ethyl-thiourea can also be utilized as an extraction reagent for the selective removal of metal ions from aqueous solutions. This is particularly relevant for industrial processes such as hydrometallurgy and for the remediation of contaminated water.
The principle of metal ion extraction using N-(2-chlorophenyl)-N'-ethyl-thiourea is based on the formation of a stable complex between the thiourea derivative and the target metal ion. This complex is typically more soluble in an organic solvent than in the aqueous phase, allowing for the transfer of the metal ion from the aqueous to the organic phase.
The extraction process generally involves the following steps:
Complexation: The aqueous solution containing the metal ions is brought into contact with an organic solvent containing N-(2-chlorophenyl)-N'-ethyl-thiourea. The thiourea derivative selectively forms a complex with the target metal ion.
Phase Separation: The aqueous and organic phases are allowed to separate. The metal-thiourea complex is partitioned into the organic phase.
Stripping: The metal ion can then be recovered from the organic phase by treating it with a suitable stripping agent (e.g., a strong acid), which breaks the complex and transfers the metal ion back into a fresh aqueous solution in a more concentrated form.
The efficiency and selectivity of the extraction process are dependent on several factors, including the pH of the aqueous solution, the concentration of the extracting agent, the nature of the organic solvent, and the presence of other ions in the solution. By optimizing these parameters, it is possible to achieve highly selective separation of valuable or toxic metal ions.
Table 4: Application of N-(2-chlorophenyl)-N'-ethyl-thiourea as an Extraction Reagent for Metal Ions
| Target Metal Ion | Extraction Mechanism | Key Parameters for Optimization | Potential Industrial Application |
| Precious Metals (e.g., Gold, Silver) | Formation of stable thiourea complexes. | pH, concentration of thiourea, choice of organic solvent. | Hydrometallurgical recovery from ores or electronic waste. |
| Heavy Metals (e.g., Cadmium, Lead) | Selective complexation and extraction. | pH, presence of competing ions. | Wastewater treatment and environmental remediation. |
| Transition Metals (e.g., Copper, Zinc) | Formation of coordination complexes. | Temperature, contact time. | Separation and purification in metallurgical processes. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for N-(2-chlorophenyl)-N'-ethylthiourea Analogues
Future efforts will likely concentrate on expanding the library of N-aryl-N'-alkylthioureas by employing novel catalytic systems. One promising approach involves the use of metal nanoparticles immobilized on supports like Metal-Organic Frameworks (MOFs) to catalyze the synthesis from readily available starting materials, such as nitrobenzenes. researchgate.netnih.gov Additionally, mechanochemical methods, like resonance acoustic mixing (RAM), offer a solvent-free alternative that can enhance reactivity and simplify product isolation. rsc.org The development of one-pot reactions and solid-phase synthetic methods will also be crucial for generating diverse libraries of analogues for high-throughput screening. nih.gov
| Methodology | Description | Key Advantages | Future Research Focus |
|---|---|---|---|
| "On-Water" Synthesis | Reaction of isothiocyanates with amines in an aqueous medium. acs.orgorganic-chemistry.org | Sustainable, avoids toxic organic solvents, simple filtration, and water recycling. acs.org | Expanding substrate scope and optimizing for large-scale production. |
| MOF-Catalyzed Synthesis | Use of MOF-supported metal nanoparticles to catalyze thiourea formation from nitrobenzenes. researchgate.netnih.gov | High yield, catalyst recyclability, mild and green conditions. nih.gov | Designing new MOF catalysts with higher efficiency and selectivity. |
| Mechanochemistry (RAM) | Solvent-free synthesis using resonance acoustic mixing to enhance reactivity. rsc.org | Environmentally friendly, rapid, easy product recovery. rsc.org | Application to a wider range of thiourea analogues and scaling up the process. |
| Atom-Economic Reactions | Reaction of isocyanides with amines and elemental sulfur. nih.govorganic-chemistry.org | High atom economy, excellent yields, proceeds at ambient temperature. organic-chemistry.org | Exploring new catalysts to broaden the applicability to different functional groups. |
Exploration of Advanced Coordination Environments and Metal-Organic Frameworks (MOFs)
The thiourea moiety, with its sulfur and nitrogen donor atoms, possesses remarkable coordination capabilities. nih.govmdpi.com This makes compounds like N-(2-chlorophenyl)-N'-ethylthiourea excellent candidates for use as ligands in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). bohrium.comx-mol.com Future research will delve into creating novel MOFs where the specific steric and electronic properties of this ligand and its analogues can be used to tailor the framework's structure and function.
The conformational flexibility and hydrogen-bonding capabilities of the thiourea group can lead to MOFs with improved properties for gas adsorption, separation, catalysis, and chemical sensing. bohrium.comresearchgate.net Researchers are exploring both direct synthesis, where the thiourea derivative is used as a primary building block, and post-synthetic modification, where it is grafted onto an existing MOF structure. nih.govbohrium.com This allows for the precise installation of functional groups within the pores of the MOF. researchgate.net The development of thiourea-functionalized MOFs for applications like the selective removal of heavy metal ions from water is a particularly active area of investigation. uantwerpen.be
| Research Area | Objective | Potential Applications | Example MOF Series |
|---|---|---|---|
| Gas Adsorption & Separation | To design MOFs with tailored pore sizes and surface chemistry for selective gas capture (e.g., CO₂). | Carbon capture, gas purification. | ZIF-67-S researchgate.net |
| Heterogeneous Catalysis | To create robust, recyclable catalysts with active sites embedded within the MOF structure. | Fine chemical synthesis, ring-opening reactions. uantwerpen.be | TMU-49, 50, 51 uantwerpen.be |
| Chemical Sensing | To develop fluorescent or colorimetric MOFs that can selectively detect specific ions or molecules. | Environmental monitoring, heavy metal detection (e.g., Hg²⁺, Pb²⁺). bohrium.comnih.gov | TMU-32, TMU-48S uantwerpen.be |
| Structural Versatility | To explore the diverse coordination modes (monodentate, bidentate, bridging) of thiourea ligands to build novel topologies. mdpi.com | Fundamental materials science, creation of materials with unique physical properties. | N/A |
Integration with Machine Learning for Property Prediction and Material Design
The convergence of materials science and artificial intelligence is creating a new paradigm for accelerated discovery. Machine learning (ML) is becoming an indispensable tool for predicting the properties of novel compounds and guiding experimental efforts. mdpi.comencyclopedia.pub For thiourea derivatives, ML models can be trained on existing data to predict the properties of yet-unsynthesized analogues of N-(2-chlorophenyl)-N'-ethylthiourea .
This data-driven approach can significantly shorten the development cycle for new materials. mdpi.com By inputting molecular structures, ML algorithms can predict a range of properties, including solubility, electronic band gaps, and even potential biological activity. encyclopedia.pubroyce.ac.uk Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, a precursor to modern ML, have already been applied to N-aryl isothiourea derivatives to predict their bioactivities. nih.gov Future research will involve building more sophisticated models, such as graph neural networks and generative adversarial networks (GANs), to handle complex chemical data and even propose novel structures with desired properties. tohoku.ac.jp
| ML Application | Description | Predicted Properties | Potential Impact |
|---|---|---|---|
| Property Prediction | Training models on known thiourea data to predict the characteristics of new analogues. royce.ac.uk | Solubility, melting point, electronic properties, catalytic activity. mdpi.com | Reduces the need for laborious trial-and-error experiments. arxiv.org |
| Material Screening | Using ML to rapidly screen large virtual libraries of thiourea derivatives for specific applications. | Identification of top candidates for MOF ligands, catalysts, or electronic materials. | Accelerates the discovery of high-performance materials. mdpi.com |
| Inverse Design | Employing generative models (e.g., GANs) to design new thiourea structures that are optimized for a target property. tohoku.ac.jp | Novel molecular structures with enhanced functionality. | Moves from prediction to proactive material design. |
| Synthesis Guidance | Predicting reaction outcomes and optimal synthesis conditions. | Reaction yield, optimal temperature, solvent choice. | Improves the efficiency and success rate of chemical synthesis. |
Sustainable and Scalable Production of Thiourea Derivatives
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including thioureas. Future research is heavily focused on developing production methods that are not only efficient but also environmentally responsible and scalable. This involves minimizing waste, avoiding hazardous reagents and solvents, and reducing energy consumption.
A significant advancement is the use of water as a reaction solvent, which is a key feature of "on-water" synthesis protocols. acs.org These methods offer simple product isolation via filtration and allow for the recycling of the aqueous effluent, moving towards a "zero waste" process. acs.orgorganic-chemistry.org Other emerging green techniques include catalyst-free reactions that utilize energy sources like sunlight and solvent-free mechanochemical methods. rsc.orgnih.gov A Chinese patent describes a one-step synthesis in water using phenoxysulfonyl chloride and a primary amine, highlighting the advantages of low toxicity, mild reaction conditions, and environmental protection. google.com The evaluation of green chemistry metrics, such as process mass intensity (PMI) and reaction mass efficiency, will become standard practice for assessing the sustainability of these new methods. acs.org
Untapped Potential in Niche Chemical and Materials Science Applications
While thioureas are known for their biological activities, their potential in specialized areas of chemistry and materials science is still being uncovered. Future research on N-(2-chlorophenyl)-N'-ethylthiourea and its analogues is expected to unlock a range of niche applications.
One of the most promising areas is in the synthesis of advanced nanomaterials. Substituted thioureas serve as tunable precursors for creating metal sulfide (B99878) nanocrystals. nih.govosti.gov By carefully modifying the substituents on the thiourea molecule, researchers can control the precursor's reactivity, which in turn allows for precise control over the final size of the nanocrystals—a critical factor for applications in optoelectronics and catalysis. nih.gov Other emerging applications include their use as organocatalysts, components in flame retardants, and as thermal stabilizers for polymers. nih.govresearchgate.net The unique electronic properties of certain thiourea derivatives also make them candidates for nonlinear optical (NLO) materials. researchgate.net Furthermore, their strong metal-binding ability is being harnessed to develop highly selective chemosensors for detecting environmental pollutants. mdpi.comnih.gov
| Application Area | Description of Use | Key Property of Thiourea | Reference |
|---|---|---|---|
| Nanocrystal Synthesis | Act as tunable precursors for the size-controlled synthesis of metal sulfide nanocrystals. | Tunable conversion kinetics based on substitution pattern. | nih.govosti.gov |
| Organocatalysis | Function as non-metal catalysts in various organic reactions. | Hydrogen-bonding ability and structural versatility. | nih.govresearchgate.net |
| Chemosensors | Serve as the active component in sensors for detecting heavy metal ions. | Strong and often selective coordination with metal ions. | mdpi.comnih.gov |
| Materials Science | Used as additives, such as flame retardants and thermal stabilizers, or as core components of nonlinear optical (NLO) materials. | Chemical stability and specific electronic properties. | researchgate.netresearchgate.net |
| Heterocycle Synthesis | Employed as versatile building blocks (synthons) for constructing complex heterocyclic compounds. | Reactivity of the thiocarbonyl group and adjacent nitrogen atoms. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Thiourea, N-(2-chlorophenyl)-N'-ethyl- and its derivatives?
- Methodological Answer : A typical approach involves reacting substituted aryl isothiocyanates with amines. For example, 2-chlorophenyl isothiocyanate can be treated with ethylamine in acetone under reflux, followed by acidification to precipitate the product . Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (1–3 hours), and purification via recrystallization (e.g., methanol/dichloromethane mixtures). Characterization employs FT-IR (C=S stretch ~1250–1350 cm⁻¹) and ¹H/¹³C NMR (amide proton at δ 9–10 ppm) .
Q. How is the crystal structure of Thiourea, N-(2-chlorophenyl)-N'-ethyl- determined, and what key structural features are observed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar thiourea moieties with intramolecular hydrogen bonds (N–H⋯S/O). For analogous compounds, torsion angles between aromatic rings (e.g., ~9.35°) and shortened C–N bonds (1.32–1.38 Å) confirm resonance stabilization . Computational tools like Mercury or OLEX2 refine structural parameters, while hydrogen-bonding networks (e.g., N–H⋯S dimers) are visualized using PLATON .
Q. What spectroscopic techniques are critical for characterizing thiourea derivatives?
- Methodological Answer :
- FT-IR : Identifies C=S (1250–1350 cm⁻¹) and N–H stretches (3100–3300 cm⁻¹).
- NMR : ¹H NMR detects deshielded NH protons (δ 9–10 ppm); ¹³C NMR confirms thiocarbonyl (C=S) at ~180 ppm.
- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., m/z 228.31 for C₉H₁₀ClN₂S) .
Advanced Research Questions
Q. How do substituents on the aryl and alkyl groups influence the biological activity of Thiourea, N-(2-chlorophenyl)-N'-ethyl-?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial or enzyme-inhibitory activity by increasing electrophilicity. For example, substituting the phenyl ring with Cl improves HIV-1 reverse transcriptase inhibition (IC₅₀ ~0.5–2 µM) via hydrophobic interactions in the binding pocket . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions .
Q. What computational methods are used to predict the reactivity and stability of Thiourea, N-(2-chlorophenyl)-N'-ethyl-?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), Fukui indices for nucleophilic/electrophilic sites, and Mulliken charges. Solvent effects are modeled using the polarizable continuum model (PCM). For example, a low HOMO-LUMO gap (~3.5 eV) suggests high reactivity toward electrophiles .
Q. How do solvent and pH affect the ligand substitution kinetics of thiourea-Pd(II) complexes?
- Methodological Answer : Stopped-flow spectrophotometry monitors substitution reactions (e.g., with thiourea nucleophiles) in aqueous/DMSO mixtures. Pseudo-first-order kinetics (kobs) reveal pH-dependent mechanisms: acidic conditions favor associative pathways (Δ‡S < 0), while neutral pH shifts to dissociative pathways (Δ‡S > 0). Activation parameters (Δ‡H, Δ‡S) are derived from Eyring plots .
Data Contradictions and Resolution
Q. Conflicting reports on antifungal activity: How to reconcile discrepancies between in vitro and in vivo studies?
- Resolution : In vitro assays (e.g., microdilution) may show high potency (MIC ~10 µg/mL against Candida spp.), but poor in vivo efficacy could arise from metabolic instability (e.g., hydrolysis of the thiourea moiety). Stability studies (HPLC-MS) under physiological conditions and prodrug strategies (e.g., acetylated derivatives) address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
